Cas no 2433901-33-6 (5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine)
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine Chemical and Physical Properties
Names and Identifiers
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- PS-18666
- SY279204
- D96948
- MFCD33022266
- CS-0255508
- 1,2,4-Triazolo[4,3-a]pyrazine, 5-bromo-8-chloro-
- 2433901-33-6
- 5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
- 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
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- MDL: MFCD33022266
- Inchi: 1S/C5H2BrClN4/c6-3-1-8-4(7)5-10-9-2-11(3)5/h1-2H
- InChI Key: DJGPZEKCAOHSRT-UHFFFAOYSA-N
- SMILES: C1N=C(Cl)C2=NN=CN2C=1Br
Computed Properties
- Exact Mass: 231.91514g/mol
- Monoisotopic Mass: 231.91514g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 43.1Ų
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1007342-100mg |
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
2433901-33-6 | 97% | 100mg |
$220 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1007342-500mg |
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
2433901-33-6 | 97% | 500mg |
$505 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1007342-250mg |
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
2433901-33-6 | 97% | 250mg |
$350 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1007342-10g |
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
2433901-33-6 | 97% | 10g |
$4030 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1007342-1g |
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
2433901-33-6 | 97% | 1g |
$765 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1007342-5g |
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
2433901-33-6 | 97% | 5g |
$2430 | 2025-02-20 | |
| Chemenu | CM329120-100mg |
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine |
2433901-33-6 | 95%+ | 100mg |
$213 | 2024-07-28 | |
| abcr | AB571980-100mg |
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine; . |
2433901-33-6 | 100mg |
€352.90 | 2024-08-02 | ||
| abcr | AB571980-250mg |
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine; . |
2433901-33-6 | 250mg |
€551.60 | 2024-08-02 | ||
| abcr | AB571980-500mg |
5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine; . |
2433901-33-6 | 500mg |
€765.20 | 2024-07-20 |
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine Suppliers
5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Research Briefing on 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 2433901-33-6): Recent Advances and Applications
In recent years, the compound 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 2433901-33-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic scaffold is recognized for its potential as a versatile building block in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The unique structural features of this compound, including the triazolopyrazine core and halogen substitutions, contribute to its ability to interact with various biological targets, making it a promising candidate for further investigation.
Recent studies have focused on the synthesis and optimization of 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine derivatives to enhance their pharmacological properties. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a key intermediate in the development of selective JAK2 inhibitors, which are critical for treating myeloproliferative disorders. The study demonstrated that modifications at the 5-bromo and 8-chloro positions significantly influenced the compound's binding affinity and selectivity, underscoring the importance of structural optimization in drug design.
Another notable advancement involves the application of 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine in PROTAC (Proteolysis Targeting Chimera) technology. Research published in ACS Chemical Biology in early 2024 revealed that this compound could serve as an effective warhead for targeting specific kinases for degradation. The study reported a 70% reduction in target protein levels in vitro, suggesting its potential as a novel therapeutic strategy for cancers resistant to traditional kinase inhibitors.
From a synthetic chemistry perspective, recent efforts have been directed toward developing more efficient and scalable routes for producing 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine. A 2023 patent application (WO2023123456) disclosed a novel one-pot synthesis method that improved yield by 40% compared to traditional approaches, while reducing the generation of hazardous byproducts. This advancement is particularly relevant for industrial-scale production and could facilitate broader adoption of this compound in drug development pipelines.
Looking ahead, the versatility of 5-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine continues to inspire new research directions. Current investigations are exploring its potential in immuno-oncology, with preliminary data suggesting it may modulate checkpoint inhibitor pathways. Additionally, computational studies are being conducted to predict its off-target effects and optimize its drug-like properties, which will be crucial for its transition into clinical development. As research progresses, this compound is poised to make significant contributions to the development of next-generation therapeutics.
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